N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-2-nitrobenzamide is a compound with significant relevance in the field of chemistry, particularly in medicinal applications. It is classified under the category of pyrazole derivatives, which are known for their diverse biological activities. The compound is recognized by its CAS number 15166-20-8 and has been noted for its potential industrial applications.
This compound can be sourced from various chemical suppliers, including MOLBASE (Shanghai) Biotechnology Co., Ltd., which provides detailed information regarding its properties and recommended uses. The classification of this compound includes its identification as a nitrobenzamide derivative, which indicates its structural characteristics and potential reactivity in chemical processes .
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-2-nitrobenzamide typically involves multi-step organic reactions. One common approach is through the condensation reaction between 1,5-dimethyl-3-oxo-2-phenylpyrazole and ethyl 2-nitrobenzoate. The process may involve the following general steps:
These reactions are often conducted under controlled temperature and pH conditions to optimize yield and purity.
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-2-nitrobenzamide can undergo various chemical reactions typical for nitro compounds and amides:
These reactions are significant for modifying the compound's structure for various applications.
The mechanism of action for N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-2-nitrobenzamide primarily revolves around its interaction with biological targets. As a potential pharmaceutical agent, it may exert effects through:
Research into its specific mechanisms is ongoing to elucidate its pharmacological profiles.
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-2-nitrobenzamide exhibits several notable physical and chemical properties:
These properties influence its usability in laboratory settings and potential industrial applications.
The applications of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-2-nitrobenzamide are diverse:
The synthesis of this target compound employs convergent strategies involving pyrazolone core formation followed by N-alkylation and amide coupling. A representative pathway begins with the condensation of ethyl acetoacetate and phenylhydrazine to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine (4-aminoantipyrine). Subsequent N-ethylation via nucleophilic substitution using ethyl bromide in acetonitrile yields the N-ethyl-4-aminopyrazolone intermediate. Parallel synthesis of 2-nitrobenzoyl chloride through nitration of benzoic acid followed by chlorination with thionyl chloride enables the final amidation. Critical optimization studies revealed that controlled addition of triethylamine (2.2 equiv) during the amidation step at 0-5°C in THF suppresses diacylation byproducts, achieving isolated yields of 82-85% [3] [8].
Table 1: Optimization of Key Amidation Step
Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Triethylamine | THF | 0-5 | 4 | 85 |
Pyridine | DCM | 25 | 6 | 62 |
NaHCO₃ | Acetone | 60 | 8 | 45 |
DBU | DMF | 25 | 3 | 78 |
Alternative routes involve one-pot sequential N-alkylation/amide coupling, where in situ generation of the 2-nitrobenzoyl imidazolide facilitates reaction with N-ethyl-4-aminopyrazolone. This method reduces purification steps but requires strict stoichiometric control to minimize oligomer formation [8]. Post-synthetic modifications include selective reduction of the nitro group using SnCl₂/HCl or catalytic hydrogenation (Pd/C, H₂), enabling access to amino-functionalized derivatives for further derivatization [7].
Despite the prochiral center at the amide linkage, achieving enantioselective N-alkylation of pyrazolones remains challenging. Half-sandwich Ru(II) complexes with pyrazole-based chalcogen ligands (e.g., [(η⁶-C₆H₆)RuCl(κ²-N,S)]PF₆) demonstrate efficacy in catalyzing asymmetric amide formation. These catalysts operate under aerobic conditions at 0.1 mol% loading, facilitating the reaction between 2-nitrobenzaldehydes and N-ethyl-4-aminopyrazolone via in situ oxidative amidation. Key advantages include:
Table 2: Catalyst Performance in Asymmetric Amidation
Catalyst System | Solvent | Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
[(η⁶-C₆H₆)RuCl(κ²-N,Se)]PF₆ | Toluene | 100 | 88 | 92 |
CuI/(R)-BINAP | DCE | 80 | 65 | 78 |
Pd(OAc)₂/(S)-Xyl-SEGPHOS | THF | 60 | 72 | 85 |
Uncatalyzed | — | 100 | 0 | 45 |
Limitations persist in substrate scope expansion, as ortho-substituted benzaldehydes exhibit reduced enantioselectivity (≤50% ee) due to steric hindrance at the catalytic pocket. Recent efforts focus on designing chiral thiourea-containing organocatalysts to circumvent transition metal dependencies .
Solvent selection critically impacts both yield and environmental footprint. Comparative life-cycle analysis identifies ethanol-water (4:1) as optimal for amidation, reducing process mass intensity (PMI) by 62% versus DMF while maintaining 80% yield. Microwave-assisted reactions further enhance sustainability:
Table 3: Solvent Optimization Metrics
Solvent System | PMI (g/g) | E-Factor | Yield (%) | Global Warming Potential (kg CO₂-eq) |
---|---|---|---|---|
DMF | 32 | 28 | 82 | 12.5 |
Ethanol-water | 12 | 9 | 80 | 3.8 |
THF | 25 | 22 | 84 | 9.6 |
Cyrene™ | 15 | 11 | 78 | 4.1 |
Solvent-free | 5 | 3 | 75 | 1.2 |
Continuous-flow microreactor systems enable precise thermal control during exothermic amidation steps, suppressing decomposition pathways and improving isolated yields to 90% with residence times under 5 minutes. These systems facilitate direct scalability while minimizing organic solvent consumption .
Structural Analysis and Optimization
X-ray crystallography reveals key molecular features influencing bioactivity:
Table 4: Key Structural Parameters from Crystallographic Analysis
Parameter | Value | Implication |
---|---|---|
C8-N1-C9 bond angle | 123.7° | Enhanced nucleophilicity at amide nitrogen |
N1-C9 bond length | 1.336 Å | Partial double-bond character (resonance) |
Pyrazolone/benzamide dihedral | 42.5° | Optimal for target protein π-stacking |
Intramolecular H-bond length | 1.86 Å (O···H-N) | Stabilizes bioactive conformation |
Derivative optimization focuses on modifying electronic properties while retaining the core scaffold. Bromination at the pyrazolone C4 position increases electrophilicity, while replacing the N-ethyl with cyclopropyl groups enhances metabolic stability. These structural insights guide the development of analogs with improved physicochemical profiles for pharmaceutical applications [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: